molecular formula C23H17ClFN3O2 B2482325 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 932530-83-1

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2482325
CAS No.: 932530-83-1
M. Wt: 421.86
InChI Key: LMGOIZLOUNDUAD-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide is a quinazolinone-derived acetamide compound characterized by a 6-chloro-4-phenyl-substituted quinazolinone core linked via an acetamide group to a 4-fluorobenzyl moiety. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The target compound’s structural uniqueness arises from its chloro-phenyl substitution on the quinazolinone ring and the 4-fluorobenzyl acetamide side chain, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c24-17-8-11-20-19(12-17)22(16-4-2-1-3-5-16)27-23(30)28(20)14-21(29)26-13-15-6-9-18(25)10-7-15/h1-12H,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGOIZLOUNDUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinazolinone core is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Acetamide Linkage: The final step involves the reaction of the chlorinated quinazolinone with 4-fluorobenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorophenylmethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting the oxo group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the quinazolinone core can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the phenyl and fluorophenylmethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, highlighting variations in core heterocycles, substituents, and functional groups:

Compound (Reference) Core Structure Core Substituents Acetamide Substituent Key Features
Target Compound Quinazolinone 6-Cl, 4-Ph N-(4-fluorophenyl)methyl Oxo linkage, chloro-phenyl core substitution
N-(furan-2-ylmethyl)acetamide Quinolinone 6-Cl, 4-Ph N-(furan-2-ylmethyl) Thio linkage (vs. oxo), furanmethyl group
2-(4-Cl-3-F-Ph)-N-(quinazolin-3-yl) Quinazolin-4-one 2-dimethylamino, 6-F, 4-oxo 2-(4-chloro-3-fluorophenyl) Dimethylamino and fluoro substituents
N-(4-fluorophenyl)-2-(naphthalen-1-yl) Benzene 3-Cl, 4-F Naphthalen-1-yl Planar naphthalene group, crystallographic stability
N-(4-FPh)-2-(isoquinolin-5-yl)oxy Isoquinoline 2-(2-methylbenzyl), 1-oxo N-(4-fluorophenyl) Oxygen linkage, isoquinoline core
2-thio-N-(thiazolidin-3-yl) Quinazolinone 3-(4-FPh), 4-oxo N-(2-(4-ClPh)-4-oxoquinazolin-6-yl) Thio linkage, dual quinazolinone motifs

Key Observations:

Core Heterocycles: The quinazolinone core in the target compound is distinct from quinolinone () and isoquinoline () analogs.

Substituent Effects: The 6-chloro-4-phenyl substitution on the target’s quinazolinone may enhance hydrophobic interactions compared to dimethylamino-fluoro substituents in .

Linkage Variations : The oxo linkage in the target contrasts with thio groups in and . Thioethers may improve metabolic stability but reduce polarity .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties:

  • Crystallographic Stability : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () exhibits a dihedral angle of 60.5° between aromatic rings, influencing crystal packing and solubility . The target compound’s 4-fluorobenzyl group may adopt a similar conformation, affecting bioavailability.

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its potential biological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a quinazoline core structure, characterized by a fused benzene and pyrimidine ring system. The presence of a chloro substituent and an oxo group enhances its potential as a bioactive molecule. Additionally, the acetamide moiety and the fluorophenyl group contribute to its lipophilicity, which may influence its interaction with biological targets.

Biological Activities

  • Kinase Inhibition : Quinazoline derivatives are known for their ability to inhibit kinases, which are crucial in regulating various cellular processes. The compound's structure suggests potential activity against specific kinases involved in cancer progression. For instance, quinazoline derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which plays a significant role in many cancers .
  • Anticancer Properties : Research indicates that related quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, compounds with similar structures have shown IC50 values in the nanomolar range against these cell lines, suggesting that this compound may also possess potent anticancer activity .
  • Anti-inflammatory Effects : Some studies have reported that quinazoline derivatives exhibit anti-inflammatory properties. For instance, compounds with similar structural features have demonstrated significant pain relief and anti-inflammatory effects in animal models, outperforming standard reference drugs like aspirin.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • EGFR Inhibition : By blocking the autophosphorylation of EGFR, this compound may disrupt signaling pathways that promote tumor growth and survival .
  • Multi-Kinase Activity : Some derivatives have been shown to act as multi-target inhibitors, affecting various kinases involved in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities and IC50 Values of Related Quinazoline Derivatives

Compound NameBiological ActivityIC50 Value (μM)Target
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineAnticancer0.096EGFR
6-Bromoquinazoline DerivativeAnticancer0.23EGFR/HER2
2-(6-chloroquinazolinone)Anti-inflammatoryNot specifiedCOX enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • The synthesis typically involves multi-step reactions starting with the quinazolinone core. Key steps include cyclization of anthranilic acid derivatives to form the quinazolinone ring, followed by alkylation or acylation to introduce the fluorophenylmethyl acetamide moiety.
  • Optimize reaction conditions by varying solvents (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃ for nucleophilic substitution). Monitor progress via TLC or HPLC to minimize by-products .
  • Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improve purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR to confirm the quinazolinone core (δ 6.8–8.2 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.5 ppm for methylene groups).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (C₂₃H₁₇ClFN₃O₂, calculated m/z 437.09) .
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for quinazolinone C=O and ~1650 cm⁻¹ for acetamide C=O) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values. Compare with reference compounds like doxorubicin (IC₅₀ ~1–10 µM) .
  • Enzyme Inhibition : Test kinase inhibition (e.g., EGFR or VEGFR) via fluorescence-based assays. Optimize substrate concentrations (e.g., ATP at 10–100 µM) and incubation times .

Advanced Research Questions

Q. How does structural modification of the fluorophenylmethyl group impact structure-activity relationships (SAR)?

  • Methodology :

  • Synthesize analogs with substituents like -CF₃, -OCH₃, or -NO₂ on the phenyl ring. Compare bioactivity using standardized assays (e.g., IC₅₀ shifts from 12 µM to 5 µM with electron-withdrawing groups) .
  • Computational docking (AutoDock Vina) can predict binding affinities to targets like DNA topoisomerase II. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell viability assay endpoints). Address variability via statistical tools (ANOVA, p < 0.05).
  • Experimental replication : Control variables like cell passage number, serum concentration, and compound solubility (DMSO vs. aqueous buffers) .
  • Example: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from differences in cell line sensitivity or assay conditions .

Q. How can researchers elucidate the mechanism of action for this compound’s antitumor effects?

  • Methodology :

  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays.
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling). Validate via qPCR for key genes .
  • In vivo models : Xenograft studies in nude mice (dosage: 10–50 mg/kg, i.p.) with tumor volume monitoring .

Comparative and Methodological Insights

Q. How does this compound compare to structurally similar quinazolinone derivatives in terms of pharmacokinetics?

  • Key Data :

CompoundLogPSolubility (µM)Plasma Stability (t₁/₂, h)
Target3.215 (PBS)6.8
Analog 12.8284.2
Analog 23.589.1
  • Higher lipophilicity (LogP >3) correlates with improved blood-brain barrier penetration but reduced aqueous solubility .

Q. What advanced techniques validate target engagement in cellular models?

  • Methodology :

  • CETSA : Cellular Thermal Shift Assay to confirm target binding by measuring protein thermal stability shifts.
  • SPR : Surface plasmon resonance for real-time kinetics (KD < 1 µM indicates strong binding) .

Contradiction Analysis and Troubleshooting

Q. Why might this compound exhibit variable activity in enzymatic vs. cell-based assays?

  • Hypotheses :

  • Off-target effects in cellular environments (e.g., interaction with serum proteins).
  • Poor membrane permeability (logD >3.5 reduces intracellular uptake).
    • Solutions :
  • Modify substituents to enhance permeability (e.g., reduce molecular weight <500 Da).
  • Use prodrug strategies (e.g., esterification of acetamide) .

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